molecular formula C11H18O5 B11826332 Diethyl 2-(tetrahydrofuran-3-yl)malonate

Diethyl 2-(tetrahydrofuran-3-yl)malonate

Cat. No.: B11826332
M. Wt: 230.26 g/mol
InChI Key: JNNCSDJSRLHXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(tetrahydrofuran-3-yl)malonate is an organic compound with the molecular formula C11H18O5 It is a diethyl ester of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a tetrahydrofuran-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(tetrahydrofuran-3-yl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

This involves large-scale alkylation reactions using appropriate alkyl halides and bases under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(tetrahydrofuran-3-yl)malonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Alkyl Halides: Tetrahydrofuran-3-yl bromide.

    Solvents: Ethanol, tetrahydrofuran.

Major Products

The major products formed from these reactions include substituted malonic esters and carboxylic acids, depending on the specific reaction conditions .

Scientific Research Applications

Diethyl 2-(tetrahydrofuran-3-yl)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various substituted malonic esters.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of diethyl 2-(tetrahydrofuran-3-yl)malonate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed from the compound can participate in nucleophilic substitution and addition reactions, targeting electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(tetrahydrofuran-3-yl)malonate is unique due to the presence of the tetrahydrofuran-3-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications where such a functional group is desired .

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

diethyl 2-(oxolan-3-yl)propanedioate

InChI

InChI=1S/C11H18O5/c1-3-15-10(12)9(11(13)16-4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3

InChI Key

JNNCSDJSRLHXKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCOC1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.